DMX-5804

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DMX-5804 is a potent, orally active, and selective blocker of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It promotes the survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo .

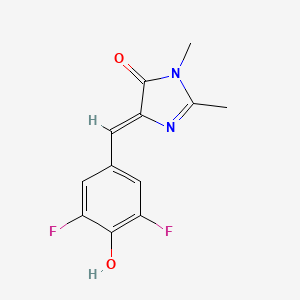

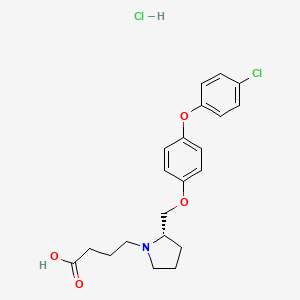

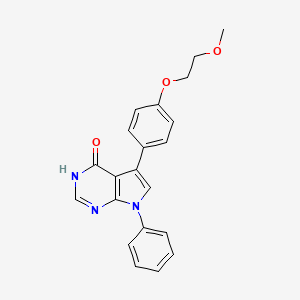

Molecular Structure Analysis

This compound has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401 .Chemical Reactions Analysis

This compound is a selective inhibitor of the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .Physical and Chemical Properties Analysis

This compound has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401. The elemental analysis shows that it contains C, 69.79; H, 5.30; N, 11.63; O, 13.28 .Applications De Recherche Scientifique

Régénération des neurones rétiniens

DMX-5804 a été utilisé dans la recherche pour promouvoir la régénération des neurones rétiniens à partir de la glie de Müller chez des souris adultes {svg_1}. Le composé inhibe MAP4K4, MAP4K6 et MAP4K7, qui sont des homologues conservés de la sous-famille Misshapen des kinases ste20, en réprimant l'activité de YAP dans la glie de Müller (MG) chez les mammifères et en améliorant ainsi leur capacité à être reprogrammées {svg_2}. Ces recherches ouvrent une nouvelle voie pour l'induction pharmaceutique de la régénération rétinienne in vivo {svg_3}.

Cardioprotection dans l'infarctus du myocarde

This compound a été utilisé dans des essais précliniques pour réduire la taille de l'infarctus chez le porc {svg_4}. Le composé est un inhibiteur sélectif de la kinase activée par le stress MAP4K4 et supprime la mort cellulaire dans l'infarctus du myocarde (IM) chez la souris, les cardiomyocytes dérivés de cellules souches pluripotentes humaines (hPSC-CM) et les tissus cardiaques humains reconstitués en 3D {svg_5}. Ces recherches suggèrent que this compound pourrait potentiellement être utilisé dans le traitement de l'infarctus du myocarde {svg_6}.

Atténuation du dysfonctionnement microvasculaire cardiaque

Des recherches ont montré que this compound peut atténuer le dysfonctionnement microvasculaire cardiaque chez des souris db/db en réduisant la ferroptose endothéliale {svg_7}. Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement des maladies microvasculaires cardiaques {svg_8}.

Régulation de l'inflammation

DMX-5084, un autre nom pour this compound, a été montré pour réguler l'inflammation {svg_9}. Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des maladies inflammatoires {svg_10}.

Régulation de la fonction du cytosquelette

DMX-5084 a été montré pour réguler la fonction du cytosquelette {svg_11}. Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des maladies liées à un dysfonctionnement du cytosquelette {svg_12}.

Régulation de la mort cellulaire

DMX-5084 a été montré pour être un médiateur clé de la mort cellulaire {svg_13}. Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des maladies liées à la mort cellulaire {svg_14}.

Applications potentielles dans le traitement du cancer

DMX-5084 a été montré pour jouer un rôle important dans le cancer {svg_15}. Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement du cancer {svg_16}.

Applications potentielles dans le traitement du diabète et des maladies neurodégénératives

DMX-5084 a été montré pour jouer un rôle important dans le diabète et les maladies neurodégénératives {svg_17}. Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement de ces maladies {svg_18}.

Mécanisme D'action

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of this compound are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, this compound allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by this compound leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

This compound has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of this compound, known as DMX-10001, was used for these tests . This compound concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with this compound itself .

Result of Action

This compound suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by this compound . .

Orientations Futures

DMX-5804 has shown potential in promoting the survival of human stem cell-derived cardiomyocytes and reducing infarct size in vivo . It also promotes retinal neuron regeneration from Müller glia in adult mice . These findings suggest that this compound could be further explored for its therapeutic potential in cardiac and retinal diseases.

Analyse Biochimique

It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Biochemical Properties

DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This compound is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .

Temporal Effects in Laboratory Settings

It has been shown to suppress cell death in various cell types and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, an escalating dose-response assay showed that this compound blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .

Metabolic Pathways

Propriétés

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: this compound functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, this compound disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of this compound as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that this compound can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when this compound was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and this compound?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that this compound, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.